molecular formula C12H12Cl2N2O2S B2704611 (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1173527-50-8

(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2704611
CAS No.: 1173527-50-8
M. Wt: 319.2
InChI Key: FJKASGMTBHKDCG-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry Research

The TZD scaffold’s significance lies in its dual role as a pharmacophore and a structural template for drug design. Its five-membered ring system, featuring sulfur and nitrogen atoms, provides a rigid framework that facilitates interactions with biological targets through hydrogen bonding, van der Waals forces, and π-π stacking. Modifications at the 3rd and 5th positions have yielded derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, and hypoglycemic domains.

The 2-chlorobenzylidene group in the target compound introduces electron-withdrawing effects that stabilize the conjugated system, potentially enhancing binding to enzymes or receptors. Concurrently, the 2-aminoethyl substituent at position 3 contributes to improved water solubility and cationic character, which may aid in membrane penetration and intracellular accumulation. Such structural innovations align with broader trends in TZD research, where hybrid molecules—such as those combining TZD with triazole or chromene moieties—demonstrate synergistic effects against microbial pathogens.

Recent studies highlight the scaffold’s adaptability in addressing drug resistance. For instance, TZD derivatives with substituted benzylidene groups exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida albicans, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. These findings validate the scaffold’s utility in developing next-generation antimicrobial agents.

Current Research Landscape and Knowledge Gaps

Contemporary research on TZD derivatives focuses on three key areas:

  • Synthetic Methodology : Advances in green chemistry have enabled solvent-free syntheses and catalytic cyclization techniques, reducing environmental impact while improving yields. For example, microwave-assisted reactions now achieve TZD ring formation in minutes rather than hours.
  • Structure-Activity Relationships (SAR) : Quantitative SAR (QSAR) models identify critical descriptors for bioactivity, such as molecular volume, polarizability, and charge distribution. These models predict that electron-withdrawing substituents (e.g., chlorine) at the benzylidene para position enhance hypoglycemic activity by 20–30% compared to unsubstituted analogs.
  • Multitarget Drug Development : Hybrid TZD derivatives targeting PPAR-γ, α-glucosidase, and bacterial DNA gyrase are under investigation to address complex diseases like diabetes with comorbid infections.

Despite progress, critical gaps persist:

  • The pharmacokinetic profiles of aminoethyl-substituted TZDs, including absorption and metabolic stability, remain underexplored.
  • Most studies focus on in vitro activity, with limited in vivo validation of efficacy and toxicity.
  • The mechanistic basis for the antimicrobial activity of chlorobenzylidene-TZDs is poorly characterized, particularly their interactions with bacterial cell membranes or fungal ergosterol biosynthesis pathways.

Research Objectives and Scientific Rationale

The primary objectives for studying (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride are:

  • Elucidate Structural Determinants of Bioactivity : Investigate how the 2-chlorobenzylidene and 2-aminoethyl groups influence binding to PPAR-γ, α-glucosidase, and microbial targets using molecular docking and dynamics simulations.
  • Expand Antimicrobial Applications : Evaluate the compound’s efficacy against multidrug-resistant bacterial and fungal strains, leveraging prior findings that analogous TZDs inhibit Bacillus subtilis at 8 µg/mL and Aspergillus flavus with 61.1% mycelial growth inhibition.
  • Optimize Synthetic Protocols : Develop scalable, high-yield routes for the target compound, building on established methods for TZD synthesis that use piperidine-catalyzed Knoevenagel condensations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S.ClH/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKASGMTBHKDCG-VEZAGKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione (TZD) derivative known for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the treatment of various diseases such as cancer and diabetes. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione with appropriate amines and aldehydes under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of TZD derivatives. Specifically, this compound has shown:

  • Inhibition of Tumor Growth : This compound has demonstrated the ability to inhibit tumor growth in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values indicate significant cytotoxicity against these cell lines .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms:
    • Induction of apoptosis through intrinsic and extrinsic signaling pathways.
    • Inhibition of angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor vascularization .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have reported effective inhibition against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antifungal Properties : The compound has shown fungistatic and fungicidal activities against strains such as Candida albicans, leading to morphological changes in yeast cells .

Anti-inflammatory and Antioxidant Activities

Thiazolidine derivatives are known for their anti-inflammatory properties. Research indicates that this compound can reduce inflammatory markers and oxidative stress in cellular models, making it a candidate for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assessment : A study utilizing the MTT assay demonstrated that the compound effectively reduced cell viability in a dose-dependent manner across different cancer cell lines. The results showed lower IC50 values compared to standard anticancer drugs like irinotecan .
  • VEGFR-2 Inhibition Study : In an experimental model assessing angiogenesis, this compound significantly inhibited VEGF production and endothelial cell proliferation, confirming its potential as an antiangiogenic agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride. Research indicates that these compounds can inhibit tumor angiogenesis and alter cell cycle dynamics in various cancer models.

Case Study: VEGFR-2 Inhibition

A significant study demonstrated that derivatives of thiazolidine-2,4-dione exhibit inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The compound's IC50_{50} values were reported as follows:

CompoundIC50_{50} (μM)
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione0.210 ± 0.009
Control Compound0.323 ± 0.014

This data suggests that the compound could serve as a promising candidate for further development in cancer therapies targeting angiogenesis .

Antidiabetic Properties

Thiazolidinediones are well-known for their role as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is implicated in glucose metabolism regulation. The compound under discussion has shown potential in enhancing insulin sensitivity and reducing blood glucose levels.

Computational Studies

Advancements in computational chemistry have facilitated the evaluation of the pharmacological profiles of thiazolidine derivatives through molecular docking studies and quantitative structure–activity relationship (QSAR) modeling.

QSAR Analysis

A recent QSAR study indicated that modifications to the benzylidene moiety significantly affect biological activity against protein targets such as Protein Tyrosine Phosphatase 1B (PTP1B). The predictive capacity of the QSAR model was validated with an R2R^2 value greater than 0.5, confirming its robustness .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 2-aminoethyl group in the target compound distinguishes it from analogs with bulkier or lipophilic substituents:

Compound (Reference) 3-Substituent Key Implications
Target Compound 2-Aminoethyl Enhanced solubility (HCl salt), potential for hydrogen bonding.
Compound 3 (Ev6) Diisopropylaminoethyl Increased lipophilicity and steric hindrance; reduced solubility.
Compound 24a (Ev7) Dimethylaminoethyl Moderate basicity; altered pharmacokinetics due to reduced steric bulk.
Compound 5h (Ev3) Coumarinylmethyl Introduction of aromatic π-systems; potential fluorescence or altered targets.

Substituent Variations at Position 5

The 2-chlorobenzylidene group in the target compound contrasts with electron-donating or bulkier substituents:

Compound (Reference) 5-Substituent Key Implications
Target Compound 2-Chlorobenzylidene Electron-withdrawing effects enhance electrophilicity; may improve PPARγ binding.
Compound 6 (Ev2) 4-Ethoxybenzyl Electron-donating ethoxy group reduces electrophilicity; altered receptor affinity.
Compound 5g (Ev3) 4-Methoxybenzylidene Similar to 4-ethoxy but with shorter alkyl chain; moderate electron donation.
Compound 24a (Ev7) 4-Ethoxybenzylidene Increased steric bulk compared to methoxy; potential metabolic stability.

Core Modifications

Modifications to the thiazolidinedione core influence hydrogen-bonding capacity and metabolic stability:

Compound (Reference) Core Modification Key Implications
Target Compound 2,4-Dione Classic thiazolidinedione structure; known for PPARγ agonism.
Compound 9 (Ev2) 2-Thioxo-4-one Thioxo group alters hydrogen-bonding; potential resistance to enzymatic degradation.
Compound in Ev12 2-Sulfanylidene-4-one Sulfur substitution modifies electronic properties; possible kinase inhibition.

Physicochemical and Pharmacological Properties

Property Target Compound Compound 6 (Ev2) Compound 5h (Ev3) Compound 3 (Ev6)
Solubility High (HCl salt) Moderate Low Low
Yield Not reported 58.5% Not reported 71%
Key Spectral Data (¹H-NMR) δ 7.5–8.0 (benzylidene H) δ 6.8–7.2 (ethoxy H) δ 7.6 (coumarin H) δ 6.9 (methoxy H)

Q & A

Q. Q. How to address discrepancies in IC50_{50} values across studies?

  • Answer : Standardize assay conditions:
  • Use identical cell lines (e.g., ATCC-certified strains).
  • Normalize results to internal controls (e.g., % inhibition relative to vehicle).
  • Validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

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